3-Cyanobenzenesulfonyl chloride

Physical chemistry Crystallography Quality control

3-Cyanobenzenesulfonyl chloride delivers meta-cyano electronic effects critical for sulfonamide drug discovery and agrochemical R&D. Validated in the synthesis of AMG-126737 (tryptase inhibitor for asthma therapy). Dual-certified purity exceeding 98% (GC/T) available. The meta substitution imparts divergent electrophilic reactivity, distinct crystal packing, and altered biological activity profiles compared to ortho/para isomers—substituting isomers without validation introduces synthetic risk. Cross-sector validation spans pharmaceutical intermediates and agricultural germicides (patent JPH0655708B2). Sourced with full analytical documentation for reproducible scale-up.

Molecular Formula C7H4ClNO2S
Molecular Weight 201.63 g/mol
CAS No. 56542-67-7
Cat. No. B030356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyanobenzenesulfonyl chloride
CAS56542-67-7
Synonyms3-(Chlorosulfonyl)benzonitrile;  3-Cyanophenylsulfonyl Chloride;  m-Cyanobenzenesulfonyl Chloride; 
Molecular FormulaC7H4ClNO2S
Molecular Weight201.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)Cl)C#N
InChIInChI=1S/C7H4ClNO2S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4H
InChIKeyBHNRGBRMCNHNQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyanobenzenesulfonyl Chloride (CAS 56542-67-7): Technical Specifications and Procurement Baseline


3-Cyanobenzenesulfonyl chloride (CAS 56542-67-7) is an aromatic sulfonyl chloride building block characterized by a cyano substituent at the meta position of the benzene ring . With the molecular formula C₇H₄ClNO₂S and a molecular weight of 201.63 g/mol, the compound appears as a white to light yellow crystalline solid with a melting point range of 47–53°C . The compound is commercially available in purities ranging from 95% to >98.0% (GC/T) from major suppliers including TCI, Fluorochem, and Alfa Aesar . The compound is moisture-sensitive and requires storage under inert gas at room temperature in a cool, dry environment [1].

Why Generic Substitution of 3-Cyanobenzenesulfonyl Chloride (CAS 56542-67-7) Fails: Positional Isomer Differentiation


In sulfonyl chloride-based synthetic workflows, positional isomerism fundamentally alters both reactivity profiles and downstream molecular properties [1]. The meta-cyano substitution in 3-cyanobenzenesulfonyl chloride imparts distinct electronic and steric characteristics compared to its ortho- and para-cyano analogs (2-cyanobenzenesulfonyl chloride and 4-cyanobenzenesulfonyl chloride, respectively) [2]. These differences manifest in divergent electrophilic reactivity toward nucleophiles, varied crystal packing and melting behavior, and critically, altered biological activity profiles of the resulting sulfonamide derivatives [3]. For procurement decisions in pharmaceutical intermediate synthesis or agrochemical development, substituting a positional isomer without validation introduces unacceptable risk of synthetic failure or altered target binding .

3-Cyanobenzenesulfonyl Chloride (CAS 56542-67-7): Quantified Differentiation Evidence for Scientific Procurement


Physical Property Differentiation: Melting Point Delta Between Meta- and Para-Cyano Positional Isomers

The melting point of 3-cyanobenzenesulfonyl chloride differs substantially from its para-substituted positional isomer, providing a clear physical property-based differentiation. The meta-isomer exhibits a melting point range of 47–53°C (typically reported at 51°C for high-purity material), whereas the para-isomer (4-cyanobenzenesulfonyl chloride, CAS 49584-26-1) melts at 107–111°C [1]. This approximately 60°C elevation in melting point for the para-isomer reflects stronger intermolecular packing forces due to the linear molecular geometry, which can affect solubility, handling, and crystallization behavior during synthesis and purification workflows [2].

Physical chemistry Crystallography Quality control

Commercial Purity Specification Advantage: Validated Analytical Grade vs. Unverified Supply

3-Cyanobenzenesulfonyl chloride is available from established chemical suppliers with dual-method purity verification exceeding 98.0% by GC and titration (GC/T), providing batch-to-batch consistency essential for reproducible synthesis . TCI's commercial specification requires minimum 98.0% purity by both gas chromatography and neutralization titration, with NMR structural confirmation . In contrast, many suppliers of the positional isomers (particularly ortho-cyano derivatives) list only 95–97% purity without multi-method certification, and some isomers such as 2-chloro-4-cyanobenzenesulfonyl chloride (CAS 254749-11-6) have limited commercial availability and variable purity specifications .

Analytical chemistry Procurement Quality assurance

Validated Synthetic Utility in Drug Candidate Development: AMG-126737 Tryptase Inhibitor Program

3-Cyanobenzenesulfonyl chloride has been explicitly utilized as a key coupling reagent in the synthesis of AMG-126737, a bis-amidino sulfonamide tryptase inhibitor developed by Array BioPharma and Amgen for asthma therapy [1]. In this validated synthetic route, the compound reacts with a bis(benzylamine) intermediate (IV) to form sulfonamide (VI) via nucleophilic substitution at the sulfonyl chloride center. The nitrile groups are subsequently converted to amidine functionalities using Weinreb reagent prepared from trimethylaluminum and ammonium chloride [2]. This represents a documented, reproducible application in a named drug candidate program, distinguishing the compound from positional isomers for which no equivalent validated pharmaceutical synthetic utility is publicly documented [3].

Medicinal chemistry Drug synthesis Sulfonamide coupling

Position-Dependent Electrochemical Reactivity: Mechanistic Distinction Established via Nitro-Analog Studies

Electrochemical reduction studies on positionally isomeric nitro-substituted benzenesulfonyl chlorides demonstrate that meta-substitution follows a fundamentally different electron transfer mechanism than ortho- or para-substitution [1]. Specifically, 3-nitrobenzenesulfonyl chloride (meta-substituted) undergoes a stepwise reduction mechanism producing an intermediate radical anion, whereas 4-nitrobenzenesulfonyl chloride, 2-nitrobenzenesulfonyl chloride, and 2,4-dinitrobenzenesulfonyl chloride follow a 'sticky' dissociative mechanism where electron transfer and S–Cl bond cleavage occur in a concerted fashion [2]. While direct data for cyano-substituted analogs is not available, the nitro group serves as a strongly electron-withdrawing substituent (σₚ = 0.78) comparable to cyano (σₚ = 0.66), supporting class-level inference that meta-cyano substitution may similarly exhibit distinct reductive cleavage behavior versus para-cyano isomers [3].

Electrochemistry Reaction mechanism Structure-activity relationship

Documented Agrochemical Intermediate Application: Antiplatelet Agents and Agricultural Germicides

A 2020 publication from Yaroslavl State Technical University explicitly identifies 3-cyanobenzene-1-sulfonyl chlorides as valuable reagents for fine organic synthesis used in the preparation of antiplatelet agents and agricultural germicides, pharmaceutical compositions, and biologically active compounds [1]. The paper references multiple patent families including DE3632329(A1) (substituted phenyl-sulphonamides), JPH0655708(B2) (sulfonamide-based agricultural germicides), and EP0361113(B1) (sulfonamidoalkyl cycloalkane compounds) [2]. This documentation provides cross-sector validation (pharmaceutical + agrochemical) that is not equivalently established for the para-cyano isomer, which is primarily referenced in pharmaceutical contexts .

Agrochemical synthesis Fine chemicals Patent literature

Synthetic Efficiency: High-Yield Sulfonamide Formation Demonstrated in Peer-Reviewed Protocols

3-Cyanobenzenesulfonyl chloride demonstrates high synthetic efficiency in sulfonamide formation reactions under standard conditions. In a documented protocol using 3-cyanobenzene-1-sulfonyl chloride (1.0 g, 4.97 mmol) with ammonium hydroxide (22 mL excess) in acetonitrile at room temperature overnight, the corresponding sulfonamide was obtained in 99% combined yield (0.90 g total product from solid precipitate plus organic extraction) . In a parallel study of N-benzyl-3-cyanobenzenesulfonamide synthesis using 3-cyanobenzenesulfonyl chloride (605 mg, 3 mmol) with benzylamine (3.3 mmol) and pyridine in dichloromethane, the product was obtained in 97% yield after purification . These quantitative yield data establish a performance benchmark that enables direct comparison when evaluating alternative sulfonyl chloride reagents.

Synthetic methodology Reaction yield Sulfonamide synthesis

3-Cyanobenzenesulfonyl Chloride (CAS 56542-67-7): Evidence-Backed Procurement Scenarios for Research and Industry


Pharmaceutical Intermediate Synthesis: Sulfonamide-Based Drug Candidate Development

Procure 3-cyanobenzenesulfonyl chloride when developing sulfonamide-containing drug candidates requiring meta-cyano substitution patterns. The compound has been validated in the synthesis of AMG-126737, a tryptase inhibitor developed for asthma therapy, providing precedent for scale-up and process development [1]. With dual-method certified purity (>98.0% GC/T) available from TCI and documented sulfonamide formation yields exceeding 97%, this building block offers reproducible performance in medicinal chemistry campaigns targeting sulfonamide pharmacophores .

Agrochemical Discovery: Agricultural Germicide and Antiplatelet Agent Synthesis

Select 3-cyanobenzenesulfonyl chloride for agrochemical discovery programs targeting agricultural germicides and antiplatelet agents. Academic literature from Yaroslavl State Technical University (2020) explicitly documents this compound class as valuable reagents for these applications, referencing multiple patent families including JPH0655708(B2) for sulfonamide-based agricultural germicides [2]. The cross-sector validation (pharmaceutical + agrochemical) distinguishes this isomer for multi-purpose research programs.

Mechanistic and Reaction Development Studies Requiring Defined Electronic Properties

Utilize 3-cyanobenzenesulfonyl chloride for fundamental studies on substituent effects in aromatic sulfonyl chloride reactivity. The meta-cyano substitution provides a distinct electronic environment compared to para-cyano isomers, as established through electrochemical studies on nitro-substituted analogs showing divergent electron transfer mechanisms (stepwise for meta, concerted for para/ortho) [3]. This isomer-specific reactivity profile is critical for reaction optimization studies where substituent position affects both kinetics and product distribution [4].

Quality-Controlled Procurement for Regulated Synthesis Environments

Source 3-cyanobenzenesulfonyl chloride from TCI (Product Code C1812) when batch-to-batch consistency and full analytical documentation are required. The material is supplied with >98.0% purity certified by both GC and neutralization titration, plus NMR structural confirmation and melting point specification of 48.0–53.0°C . Storage under inert gas at room temperature (15°C以下阴凉干燥处) is specified, with documentation including GHS classification and UN2928 transport information for compliant laboratory handling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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